molecular formula C3H2N4O4 B1609562 1,4-dinitro-1H-pyrazole CAS No. 35852-77-8

1,4-dinitro-1H-pyrazole

Cat. No.: B1609562
CAS No.: 35852-77-8
M. Wt: 158.07 g/mol
InChI Key: RSXKSXDNAQPZQD-UHFFFAOYSA-N
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Description

1,4-Dinitro-1H-pyrazole is a nitrogen-rich heterocyclic compound characterized by the presence of two nitro groups attached to a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including energetic materials, pharmaceuticals, and agrochemicals. The presence of nitro groups imparts unique chemical and physical properties, making it a valuable compound for scientific research and industrial applications.

Scientific Research Applications

1,4-Dinitro-1H-pyrazole has a wide range of applications in scientific research:

Safety and Hazards

1,4-Dinitro-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mechanism of Action

Target of Action

1,4-Dinitro-1H-pyrazole, also known as 1,4-dinitropyrazole, is a compound that has been recognized as a desirable template for the creation of promising energetic compounds It’s known that nitro derivatives of pyrazole, such as 1,4-dinitropyrazole, have been used in the synthesis and characterization of polynitrogen heterocycles . These heterocycles serve as the basis for the design of new, safe, and environmentally benign energetic materials .

Mode of Action

The interaction of 1,4-dinitropyrazole with its targets involves several chemical reactions. For instance, the introduction of an amino group in a pyrazole ring can be achieved through various methods such as vicarious nucleophilic substitution of a hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of an amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group . These interactions result in the formation of new compounds with different properties.

Biochemical Pathways

The compound is involved in the synthesis of polynitrogen heterocycles , which are used in the design of energetic materials. The downstream effects of these pathways would be the creation of new compounds with high energy content, sensitivity, and thermal stability .

Result of Action

It’s known that the compound plays a crucial role in the synthesis of polynitrogen heterocycles . These heterocycles are used in the design of energetic materials, suggesting that the compound’s action results in the creation of materials with high energy content, sensitivity, and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dinitro-1H-pyrazole can be synthesized through various methods. One common approach involves the nitration of pyrazole derivatives. For instance, the nitration of 1H-pyrazole with a mixture of nitric acid and sulfuric acid can yield this compound. The reaction typically requires controlled temperatures and careful handling of reagents to ensure safety and maximize yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dinitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

1,4-Dinitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles and similar nitrogen-rich heterocycles:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. Its distinct properties make it a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

1,4-dinitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-6(9)3-1-4-5(2-3)7(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXKSXDNAQPZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428301
Record name 1,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35852-77-8
Record name 1,4-Dinitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35852-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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